molecular formula C8H13ClO3 B12814796 Ethyl 5-chloro-6-oxohexanoate

Ethyl 5-chloro-6-oxohexanoate

Cat. No.: B12814796
M. Wt: 192.64 g/mol
InChI Key: BJJCGPSJBHPSQR-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-6-oxohexanoate is an organic compound with the molecular formula C8H13ClO3 It is an ester derivative of hexanoic acid, characterized by the presence of a chlorine atom and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-chloro-6-oxohexanoate can be synthesized through a multi-step process involving the chlorination of hexanoic acid derivatives. One common method involves the reaction of monoethyl adipate with trichloromethyl carbonic ether in the presence of a catalyst such as N,N-dimethylformamide. The reaction is typically carried out at a temperature of 65-70°C for about 6 hours, yielding the desired product with high purity .

Industrial Production Methods: In industrial settings, the continuous preparation of this compound is achieved using specialized equipment that ensures mild reaction conditions, high yield, and safety. The process involves the use of organic solvents like chlorobenzene and precise control of reaction parameters to optimize the production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-6-oxohexanoate undergoes various chemical reactions, including:

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Ammonia or primary amines in ethanol at elevated temperatures.

Major Products Formed:

Scientific Research Applications

Ethyl 5-chloro-6-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes. For instance, in biocatalytic processes, the compound undergoes reduction by alcohol dehydrogenases, leading to the formation of chiral alcohols. The stereoselectivity of these reactions is crucial for the synthesis of enantiomerically pure pharmaceuticals .

Comparison with Similar Compounds

  • Ethyl 6-chloro-6-oxohexanoate
  • Ethyl 5-hydroxyhexanoate
  • Ethyl 5-amino-6-oxohexanoate

Comparison: Ethyl 5-chloro-6-oxohexanoate is unique due to the presence of both a chlorine atom and a ketone group, which allows for diverse chemical transformations. Compared to ethyl 6-chloro-6-oxohexanoate, it offers different reactivity patterns due to the position of the chlorine atom. Ethyl 5-hydroxyhexanoate and ethyl 5-amino-6-oxohexanoate, on the other hand, provide functional groups that enable further derivatization and application in various synthetic pathways .

Properties

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

ethyl 5-chloro-6-oxohexanoate

InChI

InChI=1S/C8H13ClO3/c1-2-12-8(11)5-3-4-7(9)6-10/h6-7H,2-5H2,1H3

InChI Key

BJJCGPSJBHPSQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(C=O)Cl

Origin of Product

United States

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